molecular formula C27H24N2O4S B6487822 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,3-diphenylpropanoate CAS No. 877637-59-7

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,3-diphenylpropanoate

Cat. No.: B6487822
CAS No.: 877637-59-7
M. Wt: 472.6 g/mol
InChI Key: VDLGIOAGYUSORV-UHFFFAOYSA-N
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Description

This compound belongs to a class of hybrid organic molecules integrating a pyran ring, a pyrimidine-thioether moiety, and a 3,3-diphenylpropanoate ester. The 3,3-diphenylpropanoate ester adds steric bulk and aromatic π-π stacking capabilities, which may enhance binding to biological targets.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,3-diphenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4S/c1-18-13-19(2)29-27(28-18)34-17-22-14-24(30)25(16-32-22)33-26(31)15-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,16,23H,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLGIOAGYUSORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,3-diphenylpropanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O4SC_{23}H_{24}N_{4}O_{4}S with a molecular weight of 452.53 g/mol . The compound features a pyrimidine ring and a pyranone structure, which are often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the pyrimidine moiety display notable antibacterial and antimycobacterial activities.

  • In Vitro Studies : Various in vitro assays have demonstrated that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, including Escherichia coli and Staphylococcus aureus, indicating effective inhibition at low concentrations .
  • Mechanism of Action : The antimicrobial activity is hypothesized to stem from the ability of the compound to interfere with bacterial cell wall synthesis or function as enzyme inhibitors. This is particularly relevant for compounds that can form hydrogen bonds with bacterial enzymes.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

  • Cell Line Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited dose-dependent cytotoxicity. The IC50 values were calculated to assess the concentration required to inhibit cell growth by 50% .
  • Toxicological Assessment : Toxicity assays indicated that while the compound shows promise as an anticancer agent, it also requires careful evaluation due to potential off-target effects. Hemolytic assays revealed that it remained non-toxic at concentrations up to 200 µM in certain evaluations .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Combination Therapy : Research has explored the use of this compound in combination with other antimicrobial agents to enhance efficacy against resistant strains of bacteria. This synergistic approach has shown promising results in preliminary studies.
  • Targeted Drug Delivery : Innovative drug delivery systems utilizing nanoparticles have been investigated to improve the bioavailability and reduce toxicity of this compound when administered for therapeutic purposes.

Data Table: Summary of Biological Activities

Activity TypeTest MethodologyKey Findings
AntimicrobialMIC assaysEffective against E. coli, S. aureus
CytotoxicityCell viability assaysIC50 values indicate significant growth inhibition
ToxicityHemolytic assaysNon-toxic up to 200 µM
Combination TherapySynergistic effect studiesEnhanced efficacy with other antibiotics

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Bioactivity

Compound Name Key Structural Features Molecular Weight Biological Activity Reference
Target Compound Pyran, pyrimidine-sulfanyl, 3,3-diphenylpropanoate ~500.5 (estimated) Antimicrobial (predicted)
6-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-bromobenzoate Bromobenzoate substituent 447.3 Unspecified, enhanced halogen bonding potential
6-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate Trifluoromethyl group 436.41 Increased lipophilicity, potential CNS activity
Sulfometuron-methyl Sulfonamide linkage 364.4 Herbicidal (acetolactate synthase inhibition)
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate Chlorobenzoate group ~420.9 Anticancer activity (in vitro)

Impact of Substituents on Bioactivity

  • Trifluoromethyl Group : Introduces electron-withdrawing effects and metabolic stability, often correlating with blood-brain barrier penetration .
  • Diphenylpropanoate vs. Smaller Esters: The 3,3-diphenylpropanoate group in the target compound likely increases steric hindrance, reducing enzymatic degradation compared to acetate or methoxy-substituted analogs .

Crystallographic and Structural Insights

Crystallographic tools like SHELX and OLEX2 are critical for resolving bond lengths and angles, confirming the planar pyran-pyrimidine system and steric effects of the diphenyl group . For example, the pyrimidine-thioether moiety in the target compound adopts a near-perpendicular orientation relative to the pyran ring, optimizing hydrophobic interactions .

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